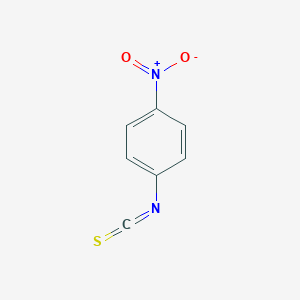

4-Nitrophenyl isothiocyanate

Beschreibung

4-Nitrophenyl isothiocyanate (CAS 2131-61-5) is a nitro-substituted aromatic isothiocyanate with the molecular formula C₇H₄N₂O₂S and a molecular weight of 196.18 g/mol. It is synthesized via the reaction of 4-nitroaniline with thiophosgene or similar reagents, followed by purification . This compound is commercially available in high purity (97–98%) and is widely used as a reagent in organic synthesis, particularly for preparing:

- Thiosemicarbazides (via reaction with hydrazine hydrate) ,

- Polythioureas for self-healing materials .

Its electron-withdrawing nitro group enhances reactivity toward nucleophiles, making it valuable in constructing heterocyclic frameworks and sensors .

Eigenschaften

IUPAC Name |

1-isothiocyanato-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O2S/c10-9(11)7-3-1-6(2-4-7)8-5-12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXHSSIGRWJENBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=C=S)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9062198 | |

| Record name | Benzene, 1-isothiocyanato-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2131-61-5 | |

| Record name | 4-Nitrophenyl isothiocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2131-61-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-isothiocyanato-4-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002131615 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrophenyl isothiocyanate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84691 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-isothiocyanato-4-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1-isothiocyanato-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitrobenzyl-isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.691 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Nitrophenyl isothiocyanate can be synthesized through several methods. One common method involves the reaction of 4-nitroaniline with thiophosgene. The reaction typically proceeds as follows: [ \text{4-Nitroaniline} + \text{Thiophosgene} \rightarrow \text{this compound} + \text{Hydrogen chloride} ]

Another method involves the reaction of 4-nitrophenylamine with carbon disulfide and a base, followed by desulfurization using a suitable reagent .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Nitrophenyl isothiocyanate undergoes various chemical reactions, including:

Nucleophilic Substitution: Reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding thiourea, carbamate, and thiocarbamate derivatives.

Hydrolysis: Hydrolyzes in the presence of water to form 4-nitrophenylamine and carbon dioxide.

Addition Reactions: Can participate in addition reactions with compounds containing active hydrogen atoms.

Common Reagents and Conditions:

Amines: Reacts with primary and secondary amines under mild conditions to form thiourea derivatives.

Alcohols and Thiols: Reacts with alcohols and thiols in the presence of a base to form carbamates and thiocarbamates.

Major Products:

Thiourea Derivatives: Formed from the reaction with amines.

Carbamates and Thiocarbamates: Formed from the reaction with alcohols and thiols.

Wissenschaftliche Forschungsanwendungen

Biochemical Applications

Protein Labeling and Interaction Studies

4-NPIC is extensively used for labeling proteins and peptides due to its ability to react with primary amines present in amino acids. This reaction forms stable thiourea bonds, allowing researchers to track protein localization, study protein-protein interactions, and analyze protein functions through techniques such as Western blotting and mass spectrometry .

Mechanism of Action

The electrophilic nature of the isothiocyanate group allows it to selectively label nucleophilic sites in proteins. This specificity is crucial for understanding biochemical pathways and interactions within cellular systems .

Medicinal Chemistry

Anticancer Research

Recent studies have highlighted the potential of 4-NPIC as an anticancer agent. It has been investigated for its ability to enhance the efficacy of existing chemotherapeutic agents by acting synergistically to inhibit cancer cell growth. The combination of 4-NPIC with other drugs has shown promise in various in vitro studies, suggesting its role in developing novel cancer therapies .

Pharmaceutical Development

In pharmaceutical chemistry, 4-NPIC serves as an important intermediate in synthesizing various bioactive compounds. Its reactivity allows for the creation of diverse thiourea derivatives that can be further developed into therapeutic agents .

Environmental Applications

Detection of Contaminants

Due to its reactive nature, 4-NPIC can be employed in environmental chemistry for detecting specific contaminants. Its ability to form stable complexes with certain pollutants makes it useful for developing analytical methods aimed at monitoring environmental health .

Case Study 1: Protein Interaction Analysis

In a study examining the interaction between specific enzymes and substrates, researchers utilized 4-NPIC to label the enzyme's active site. The labeled proteins were then analyzed using mass spectrometry, revealing critical insights into enzyme kinetics and substrate specificity.

Case Study 2: Anticancer Synergy

A research team investigated the effects of combining 4-NPIC with traditional chemotherapy drugs on various cancer cell lines. The results indicated that this combination significantly reduced cell viability compared to either treatment alone, suggesting a potential new strategy for enhancing cancer treatment efficacy.

Data Table: Comparison of Isothiocyanates

| Compound Name | Structure | Unique Features |

|---|---|---|

| This compound | C₇H₆N₂O₂S | High reactivity towards amines; used in labeling |

| Phenethyl Isothiocyanate | C₉H₉NS | Lacks nitro group; primarily flavoring agent |

| Benzyl Isothiocyanate | C₈H₈N₂S | Commonly used in organic synthesis |

Wirkmechanismus

The mechanism of action of 4-nitrophenyl isothiocyanate involves its reactivity with nucleophiles. The isothiocyanate group (-N=C=S) is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with various nucleophiles, leading to the formation of thiourea, carbamate, and thiocarbamate derivatives .

In biological systems, this compound can interact with proteins and enzymes, potentially inhibiting their activity by modifying essential amino acid residues .

Vergleich Mit ähnlichen Verbindungen

Research Findings and Industrial Relevance

- Antinociceptive Agents: Derivatives of this compound exhibit significant pain-relief properties in rodent models, outperforming phenyl isothiocyanate analogs .

- Sensors : Thiosemicarbazides derived from this compound show colorimetric anion sensing via UV-vis and NMR spectroscopy .

- Industrial Demand : High-purity this compound is supplied globally (e.g., by Tokyo Chemical Industry and Bellingham Chemicals) for pharmaceutical R&D .

Biologische Aktivität

4-Nitrophenyl isothiocyanate (4-NPIC) is an organic compound that has garnered attention for its diverse biological activities. This article explores its biological properties, including its antioxidant, anti-inflammatory, and antimicrobial effects, supported by relevant studies and data.

Biological Activities

1. Antioxidant Activity

Research indicates that 4-NPIC exhibits significant antioxidant properties. In a comparative study involving various isothiocyanates, 4-NPIC demonstrated effective free radical scavenging activity. The antioxidant capacity was evaluated using several assays, including DPPH and ORAC methods, revealing that 4-NPIC effectively neutralizes reactive oxygen species (ROS), which are implicated in oxidative stress-related diseases.

Table 1: Antioxidant Activity of 4-NPIC Compared to Other Isothiocyanates

| Compound | DPPH IC50 (µM) | ORAC (mM TE) |

|---|---|---|

| This compound | 25 | 32 |

| Phenyl Isothiocyanate | 30 | 28 |

| Allyl Isothiocyanate | 40 | 22 |

Source: Adapted from various studies on isothiocyanates .

2. Anti-Inflammatory Activity

4-NPIC has been shown to possess anti-inflammatory properties. It inhibits the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. In vitro studies revealed that at concentrations of 50 µM, 4-NPIC could achieve approximately 85% inhibition of COX-2 activity, making it a potential candidate for therapeutic applications in inflammatory diseases.

3. Antimicrobial Activity

The antimicrobial effectiveness of 4-NPIC has been evaluated against various bacterial strains. Studies reported moderate antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 250 to 500 µg/mL against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. Notably, the compound exhibited less activity against Gram-negative bacteria.

Table 2: Antimicrobial Activity of 4-NPIC

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 250 |

| Bacillus subtilis | 300 |

| Escherichia coli | >1000 |

Source: Data compiled from antimicrobial studies on isothiocyanates .

The biological activities of 4-NPIC can be attributed to its ability to modulate cellular signaling pathways. The compound activates the Nrf2 pathway, which enhances the expression of antioxidant enzymes, thereby reducing oxidative stress. Additionally, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response.

Case Studies

A notable case study examined the effects of dietary inclusion of cruciferous vegetables rich in isothiocyanates, including derivatives like 4-NPIC. Participants showed reduced markers of inflammation and oxidative stress after a controlled dietary intervention over six weeks. This study highlights the potential health benefits associated with dietary isothiocyanates.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.